3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione
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Overview
Description
3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione is a heterocyclic compound characterized by a five-membered pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an acetylated precursor with a methylated pyrrolidine derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Shares the pyrrolidine ring but lacks the acetyl and trimethyl groups.
Pyrrolizines: Similar ring structure but with different substituents.
Prolinol: Contains a similar pyrrolidine ring but with different functional groups
Uniqueness
3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione is unique due to its specific acetyl and trimethyl substitutions, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
119377-17-2 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-acetyl-1,5,5-trimethylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C9H13NO3/c1-5(11)6-7(12)9(2,3)10(4)8(6)13/h6H,1-4H3 |
InChI Key |
QPESNYRATGTQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C(N(C1=O)C)(C)C |
Origin of Product |
United States |
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